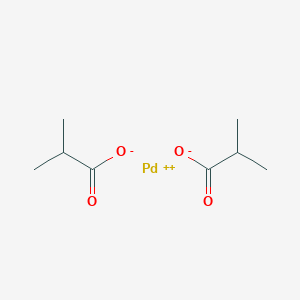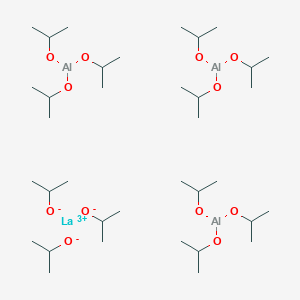
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane” is a chemical substance listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthetic routes and reaction conditions for preparing lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane involve several steps. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves the reaction of specific precursor chemicals under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for synthesizing this compound include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: this compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: In biological research, this compound is used to study its effects on biological systems and to investigate its potential as a therapeutic agent.
Medicine: In medicine, this compound is studied for its potential use in treating various diseases and conditions. It may have pharmacological properties that make it useful as a drug candidate.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It may also be used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane involves its interaction with specific molecular targets and pathways in biological systems. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can include:
Structural Similarity: Compounds with similar chemical structures to this compound may have similar properties and applications.
Functional Similarity: Compounds with similar functional groups or reactivity may undergo similar chemical reactions and have similar uses.
List of Similar Compounds: Some similar compounds to this compound include those listed in the PubChem database with similar 2-D or 3-D structures.
Properties
IUPAC Name |
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12C3H7O.3Al.La/c12*1-3(2)4;;;;/h12*3H,1-2H3;;;;/q12*-1;4*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXSFLXKTWHKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H84Al3LaO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
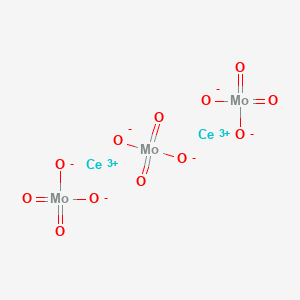
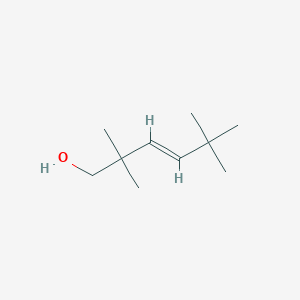
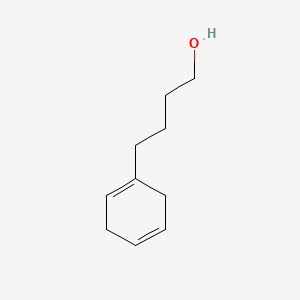
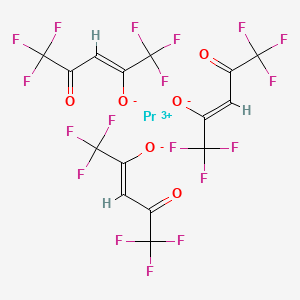
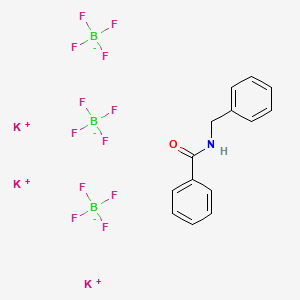
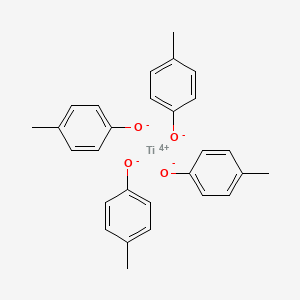
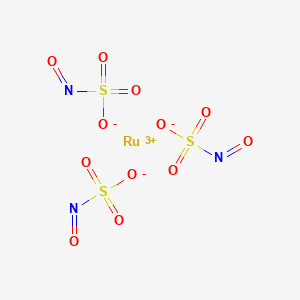
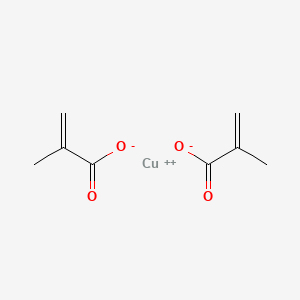

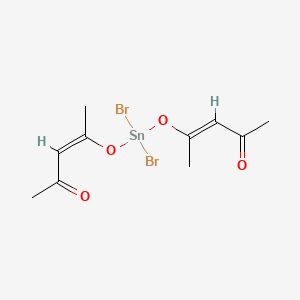
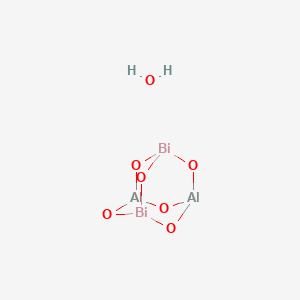
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride](/img/structure/B8203654.png)
